Parécoxib

Vue d'ensemble

Description

Le parécoxib est un promédicament hydrosoluble et injectable du valdécoxib, commercialisé sous le nom de Dynastat dans l'Union européenne . C'est un inhibiteur sélectif de la cyclooxygénase-2 (COX-2), utilisé principalement pour le traitement à court terme de la douleur périopératoire . Le this compound appartient à la même catégorie que d'autres inhibiteurs de la COX-2 comme le célécoxib et le rofécoxib .

Applications De Recherche Scientifique

Chemistry

In chemistry, parecoxib is studied for its unique structure and reactivity. It serves as a model compound for developing new COX-2 inhibitors with improved efficacy and safety profiles .

Biology

Biologically, parecoxib is used to study the role of COX-2 in inflammation and pain. It helps researchers understand the molecular mechanisms underlying COX-2 inhibition and its effects on prostaglandin synthesis .

Medicine

Medically, parecoxib is used for the short-term management of perioperative pain. It is particularly useful in patients who cannot take oral medications. Clinical trials have demonstrated its efficacy in reducing postoperative pain and opioid consumption .

Industry

In the pharmaceutical industry, parecoxib is used as a reference compound for developing new analgesics. Its injectable form makes it a valuable tool for pain management in surgical settings .

Mécanisme D'action

Target of Action

Parecoxib is a selective COX-2 inhibitor . Its primary target is the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain.

Mode of Action

Parecoxib acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing the production of inflammatory mediators. As a result, inflammation and pain are alleviated.

Pharmacokinetics

Parecoxib is a prodrug that is rapidly converted to its active form, valdecoxib, primarily via the enzymes CYP3A4 and 2C9 in the liver . The plasma half-life of parecoxib is only 22 minutes due to its rapid conversion to valdecoxib . The protein binding of parecoxib is 98% . These properties impact the bioavailability of parecoxib, influencing its efficacy and duration of action.

Result of Action

The molecular effect of parecoxib’s action is the inhibition of the COX-2 enzyme, leading to a decrease in prostanoid production. On a cellular level, this results in reduced inflammation and pain. Parecoxib has also been found to suppress the nuclear translocation of certain proteins like CHOP and Foxo1, and increase the expression of proteins like GRP78 and ORP150, which may contribute to its neuroprotective effects .

Analyse Biochimique

Biochemical Properties

It acts as an inhibitor of this enzyme . The interaction between Parecoxib and COX-2 plays a crucial role in its function as a pain reliever .

Cellular Effects

Parecoxib has been observed to cause a significant decrease in cellular growth . In a study on primary cultures of keloid fibroblasts, treatment with Parecoxib caused a significant decrease in cellular growth from 24 hours onwards . Moreover, at 72 hours, Parecoxib significantly reduced cellular vitality .

Molecular Mechanism

Parecoxib is a prodrug of valdecoxib, which is a selective COX-2 inhibitor . Cyclooxygenase is responsible for the generation of prostaglandins . By inhibiting COX-2, Parecoxib reduces the biosynthesis of prostaglandins, thereby relieving pain and inflammation .

Temporal Effects in Laboratory Settings

There is no evidence to limit the duration of usage for Parecoxib in the palliative setting . Evidence of Parecoxib use in a non-palliative setting has been based on short-term usage in the acute setting (less than 7 days) .

Metabolic Pathways

Parecoxib is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolic process occurs in the liver .

Transport and Distribution

As Parecoxib is a water-soluble and injectable prodrug , it can be administered intravenously or intramuscularly . This allows for rapid distribution throughout the body.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

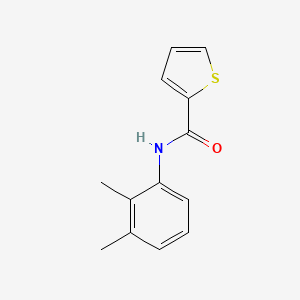

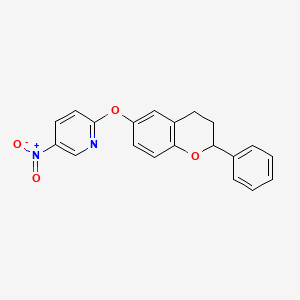

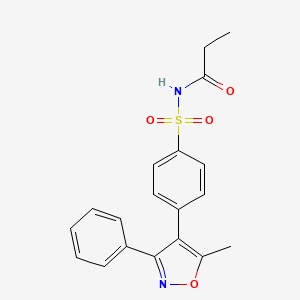

La préparation du parécoxib sodique implique plusieurs étapes. Initialement, le 3,4-diphényl-5-méthylisoxazole est utilisé comme matière première. Ce composé subit des réactions de sulfonation et d'ammonolyse pour synthétiser le valdécoxib. Par la suite, le produit cible, le this compound sodique, est préparé par propionylation et salification .

Méthodes de production industrielle

En milieu industriel, le this compound sodique est synthétisé en ajoutant du 5-méthyl-3,4-phénylbenzène isoxazole à un ballon de réaction avec du dichlorométhane. Le mélange est refroidi à -5 °C, et l'acide chlorosulfonique est ajouté goutte à goutte tout en maintenant la température en dessous de 5 °C. Le mélange réactionnel est ensuite chauffé à 35 °C et laissé réagir pendant 10 heures. La réaction est suivie par chromatographie sur couche mince (CCM), et le produit est isolé par filtration et recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le parécoxib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former du valdécoxib.

Réduction : Les réactions de réduction sont moins fréquentes pour le this compound en raison de sa structure stable.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant ses groupes sulfonyle et isoxazole.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Produits principaux

Le principal produit formé à partir de l'oxydation du this compound est le valdécoxib. Les réactions de substitution peuvent donner divers dérivés en fonction des réactifs utilisés.

Applications de recherche scientifique

Chimie

En chimie, le this compound est étudié pour sa structure et sa réactivité uniques. Il sert de composé modèle pour développer de nouveaux inhibiteurs de la COX-2 avec une efficacité et un profil de sécurité améliorés .

Biologie

Biologiquement, le this compound est utilisé pour étudier le rôle de la COX-2 dans l'inflammation et la douleur. Il aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents à l'inhibition de la COX-2 et ses effets sur la synthèse des prostaglandines .

Médecine

Médicalement, le this compound est utilisé pour le traitement à court terme de la douleur périopératoire. Il est particulièrement utile chez les patients qui ne peuvent pas prendre de médicaments par voie orale. Des essais cliniques ont démontré son efficacité pour réduire la douleur postopératoire et la consommation d'opioïdes .

Industrie

Dans l'industrie pharmaceutique, le this compound est utilisé comme composé de référence pour développer de nouveaux analgésiques. Sa forme injectable en fait un outil précieux pour la gestion de la douleur en milieu chirurgical .

Mécanisme d'action

Le this compound est un promédicament qui est rapidement converti en valdécoxib dans l'organisme. Le valdécoxib inhibe sélectivement l'enzyme COX-2, qui est responsable de la production de prostaglandines pro-inflammatoires. En inhibant la COX-2, le this compound réduit l'inflammation et la douleur sans affecter l'enzyme COX-1, ce qui protège le tractus gastro-intestinal .

Comparaison Avec Des Composés Similaires

Composés similaires

Célécoxib : Un autre inhibiteur de la COX-2 utilisé pour la douleur et l'inflammation.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de risques cardiovasculaires.

Étoricoxib : Un inhibiteur de la COX-2 avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Lumaricoxib : Un inhibiteur hautement sélectif de la COX-2 utilisé pour la gestion de la douleur.

Unicité

L'unicité du parécoxib réside dans sa forme injectable, ce qui le rend adapté à la gestion de la douleur périopératoire lorsque l'administration orale n'est pas possible. Sa conversion rapide en valdécoxib assure une rapidité d'action, offrant un soulagement efficace de la douleur en milieu chirurgical .

Propriétés

IUPAC Name |

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044229 | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-84-7 | |

| Record name | Parecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

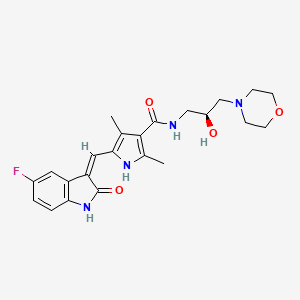

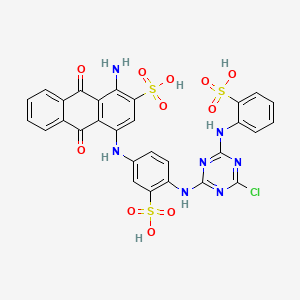

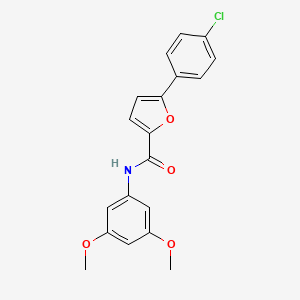

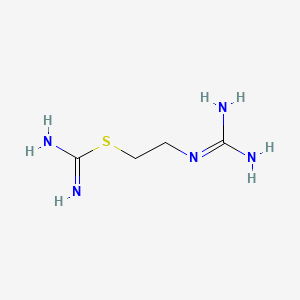

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)